molecular formula C7H6N2O B1312880 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 54415-85-9

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

Cat. No. B1312880
CAS RN: 54415-85-9
M. Wt: 134.14 g/mol
InChI Key: HUCXRCCJHDFVCI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound with the empirical formula C7H6N2 . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives has been reported in several studies. For instance, one study described the chemical modification of a compound where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule is c1cc2cc[nH]c2cn1 .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a solid substance . Its molecular weight is 118.14 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Reactivity

  • Syntheses Routes and Derivative Preparation : Research by Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines, leading to the creation of derivatives through electrophilic reactions like nitration and bromination. This study provides foundational knowledge on synthesizing and modifying this compound (Herbert & Wibberley, 1969).

  • Chemical Reactions and Properties : Research has been done on the reactivity of 1H-pyrrolo[2,3-b]pyridines with various metals, leading to the formation of complex structures. Collins et al. (2007) studied the reactivity of this compound with iron(III) and copper(II) salts, revealing insights into its coordination chemistry (Collins et al., 2007).

  • Naphthyridin Derivatives Synthesis : Croix et al. (2018) explored the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, offering a method for producing amino-naphthyridin derivatives. This study showcases the versatility of the compound in organic synthesis (Croix et al., 2018).

Electronic and Structural Analysis

  • Molecular Electronic Structure : The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine was analyzed by Hazra et al. (2012), providing insight into its charge distribution and bonding characteristics. This research contributes to the understanding of the compound's electronic properties (Hazra et al., 2012).

  • pyridine-5-carboxylic acid ethyl ester was determined to establish their molecular configurations. Chiaroni et al. (1994) provided valuable data on the spatial arrangement and intermolecular interactions of these compounds (Chiaroni et al., 1994).

Biological Interactions and Potential Applications

  • Biological Evaluation of Derivatives : Liu et al. (2016) designed and synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine, evaluating their biological activity as c-Met inhibitors. This study highlights the potential pharmaceutical applications of these compounds (Liu et al., 2016).

  • Acid Pump Antagonist Applications : Yoon et al. (2010) synthesized a series of 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs), indicating their potential use in medical therapies for conditions like acid reflux (Yoon et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

Future Directions

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives have shown potential as immunomodulators targeting JAK3 . Future research could focus on optimizing these derivatives for better efficacy and selectivity, as well as exploring their potential in treating other diseases involving JAK3 .

properties

IUPAC Name

1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXRCCJHDFVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469893
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

CAS RN

54415-85-9
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
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1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
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1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
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1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
Reactant of Route 6
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

Citations

For This Compound
1
Citations
LNS Gautam - 2013 - search.proquest.com
Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles: An efficient stereoselective synthesis of polycyclic lactams has been …
Number of citations: 3 search.proquest.com

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